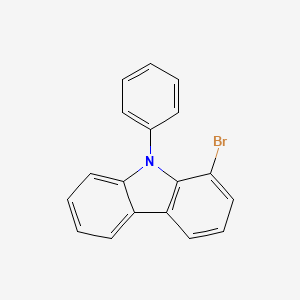

1-Bromo-9-phenyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELBZZMQJAJEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333002-37-1 | |

| Record name | 1-Bromo-9-phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-9-phenyl-9H-carbazole

This guide provides a comprehensive technical overview for the synthesis of 1-bromo-9-phenyl-9H-carbazole, a key building block in the development of advanced materials for organic electronics and a scaffold of interest in medicinal chemistry.[1][2] We will explore the primary synthetic transformations, focusing on the underlying mechanisms and the rationale for methodological choices to ensure reproducible, high-yield outcomes.

Strategic Overview: A Two-Step Approach

The most efficient and common pathway to this compound involves a two-step synthetic sequence. First, the N-H bond of carbazole is arylated to form the 9-phenyl-9H-carbazole intermediate. Second, this intermediate undergoes a regioselective electrophilic bromination to yield the final product. This strategy allows for precise control over the substitution pattern of the carbazole core.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the 9-Phenyl-9H-carbazole Intermediate

The formation of the C-N bond between the carbazole nitrogen and a phenyl group is the critical first step. Two powerful cross-coupling methodologies dominate this field: the classic Ullmann condensation and the more modern Buchwald-Hartwig amination.

Methodology A: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is effective for N-arylation.[3] Traditional protocols often require harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[4] However, advancements using ligands can facilitate the reaction under milder conditions. The generally accepted mechanism involves the formation of a copper(I)-carbazolide intermediate, which then undergoes oxidative addition with the aryl halide.[3]

Causality Behind the Protocol:

-

Catalyst: Copper is a cost-effective metal for promoting this C-N coupling. Using a well-defined copper(I) salt like CuI provides a more reproducible catalytic activity compared to copper powder.[5]

-

Base: A strong base like potassium carbonate (K₂CO₃) is required to deprotonate the carbazole N-H, forming the nucleophilic carbazolide anion. The base must be anhydrous and finely powdered to maximize its reactivity.[6]

-

Solvent: A high-boiling point, polar aprotic solvent is typically necessary to achieve the required reaction temperatures in traditional Ullmann reactions.[4]

Methodology B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the preferred method for many C-N bond formations due to its milder conditions, broader substrate scope, and higher yields compared to the traditional Ullmann reaction.[1][5]

Trustworthiness Through Mechanistic Understanding: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the deprotonated carbazole, and subsequent reductive elimination releases the 9-phenyl-9H-carbazole product, regenerating the Pd(0) catalyst.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key reductive elimination step.

Caption: Buchwald-Hartwig catalytic cycle.[1]

Comparative Analysis & Recommended Protocol

For its milder conditions, higher efficiency, and greater reliability, the Buchwald-Hartwig amination is the recommended approach for synthesizing the 9-phenyl-9H-carbazole intermediate.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Optional (e.g., phenanthroline) | Required (e.g., Tri-tert-butylphosphine) |

| Temperature | High (150-210 °C)[5] | Moderate (80-110 °C)[5] |

| Yield | Variable, often moderate | Generally high |

| Advantages | Low catalyst cost | Milder conditions, high yields, functional group tolerance[5] |

| Disadvantages | Harsh conditions, potential for homocoupling byproducts[6] | Higher catalyst/ligand cost, air-sensitivity |

Experimental Protocol: Buchwald-Hartwig Synthesis of 9-Phenyl-9H-carbazole

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[1]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 9H-Carbazole | 167.21 | 120 | 20 g |

| Bromobenzene | 157.01 | 179 | 18.6 mL (28.2 g) |

| Pd₂(dba)₃ | 915.72 | 1.196 | 1.095 g |

| Tri-tert-butylphosphine | 202.29 | 4.78 | 4.78 mL (1.0 M in toluene) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 179 | 24.80 g |

| Xylene (anhydrous) | - | - | 400 mL |

Procedure:

-

Catalyst Pre-mixing: In a dry, inert atmosphere glovebox or Schlenk line, add Pd₂(dba)₃ and tri-tert-butylphosphine solution to a reaction flask containing 400 mL of anhydrous xylene. Stir the mixture for 20 minutes at room temperature.

-

Reagent Addition: To the catalyst mixture, add 9H-carbazole, bromobenzene, and finely powdered, anhydrous potassium carbonate.

-

Reaction: Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere. Maintain reflux for 18 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from inorganic salts.

-

Purification: Evaporate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield pure 9-phenyl-9H-carbazole.[5]

Part 2: Regioselective Bromination of 9-Phenyl-9H-carbazole

The second step is the electrophilic aromatic substitution on the electron-rich carbazole ring system. The position of bromination is directed by the existing substituents. The bulky 9-phenyl group sterically hinders the adjacent 1 and 8 positions, while electronically, the 3, 6, 1, and 8 positions are activated. The use of N-Bromosuccinimide (NBS) is a standard and effective method for this transformation.[7] It is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

Experimental Protocol: Bromination of 9-Phenyl-9H-carbazole

This protocol is based on standard electrophilic bromination procedures for carbazole systems.[8]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |

| 9-Phenyl-9H-carbazole | 243.31 | 10 | 2.43 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11 (1.1 eq.) | 1.96 g |

| Toluene | - | - | 50 mL |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in toluene at room temperature.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in one portion. It is crucial to protect the reaction from light, as NBS can undergo radical reactions upon light exposure.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the consumption of the starting material by TLC.

-

Work-up: Upon completion, add water to the reaction mixture and transfer to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired this compound isomer.

Characterization

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.[9]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the bromine substitution.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization of 1-Bromo-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-9-phenyl-9H-carbazole is a halogenated aromatic heterocyclic compound that has garnered interest within the fields of materials science and medicinal chemistry. Its rigid carbazole core, functionalized with a phenyl group at the 9-position and a bromine atom at the 1-position, provides a versatile scaffold for the synthesis of novel organic electronic materials and potentially bioactive molecules. The strategic placement of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the essential characterization data for this compound, offering a foundational resource for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and use in subsequent synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂BrN | --INVALID-LINK--[1] |

| Molecular Weight | 322.20 g/mol | --INVALID-LINK--[1] |

| Appearance | White to orange to green powder/crystal | --INVALID-LINK--[2] |

| Melting Point | 73.0 to 77.0 °C | --INVALID-LINK--[2] |

| Purity | >97.0% (GC) | --INVALID-LINK--[2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from typical carbazole derivatives. |

| Storage | Keep in a dark place, sealed in dry, room temperature. | --INVALID-LINK--[1] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the phenyl group onto the carbazole nitrogen and subsequent bromination, or vice versa. A common and effective method for the N-arylation of carbazoles is the Buchwald-Hartwig amination.

A plausible synthetic route involves the bromination of 9-phenyl-9H-carbazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

9-Phenyl-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 9-phenyl-9H-carbazole in DMF.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. The following sections detail the expected and observed data from various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the carbazole core and the pendant phenyl group. Due to the asymmetry introduced by the bromine atom at the C1 position, all seven protons on the carbazole skeleton are expected to be chemically non-equivalent, leading to a complex splitting pattern in the aromatic region.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ) and Splitting Patterns:

| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |

| ~8.1-8.2 | d | H-8 |

| ~7.2-7.8 | m | Aromatic H (Carbazole & Phenyl) |

Interpretation:

-

The proton at the C8 position is expected to be the most deshielded proton on the carbazole core due to its proximity to the nitrogen atom and the anisotropic effect of the adjacent benzene ring, likely appearing as a doublet.

-

The remaining protons on the carbazole and phenyl rings will appear as a complex multiplet in the aromatic region. The presence of the bromine atom will influence the chemical shifts of the adjacent protons (H-2) and those in its vicinity through electronic and steric effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 18 distinct carbon signals are expected in the proton-decoupled spectrum, corresponding to the 18 carbon atoms in the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment (Predicted) |

| ~140-142 | C-9a, C-8a (Carbazole quaternary) |

| ~137-138 | C-ipso (Phenyl) |

| ~120-130 | Aromatic CH (Carbazole & Phenyl) |

| ~110-120 | Aromatic CH (Carbazole) |

| ~110 | C-1 (C-Br) |

Interpretation:

-

The two quaternary carbons of the carbazole core adjacent to the nitrogen (C-9a and C-8a) are expected to appear at the downfield end of the spectrum.

-

The carbon atom bearing the bromine (C-1) is expected to be shielded compared to the other aromatic carbons due to the heavy atom effect, appearing at a relatively upfield chemical shift.

-

The remaining aromatic carbons will resonate in the typical range for sp² hybridized carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR (KBr) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3150 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~1330 | C-N stretching |

| ~1050 | C-Br stretching |

| 700-900 | Aromatic C-H out-of-plane bending |

Interpretation:

-

The spectrum will be dominated by absorptions corresponding to the aromatic carbazole and phenyl rings.

-

The C-H stretching vibrations will appear above 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

-

The C-N stretching of the carbazole nitrogen will likely be found around 1330 cm⁻¹.

-

A key feature will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrum (EI):

| m/z | Ion |

| 321/323 | [M]⁺ (Molecular ion peak) |

| 242 | [M-Br]⁺ |

| 166 | [M-Br-C₆H₅]⁺ |

Interpretation:

-

The most characteristic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

A significant fragment will be observed at m/z 242, corresponding to the loss of the bromine atom.

-

Further fragmentation may involve the loss of the phenyl group, leading to a fragment at m/z 166.

Conclusion

The characterization data presented in this guide provides a solid foundation for the identification and quality assessment of this compound. The combination of physicochemical properties and a comprehensive suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, allows for unambiguous structural confirmation. This information is indispensable for researchers utilizing this versatile building block in the development of advanced materials and novel pharmaceutical agents, ensuring the reliability and reproducibility of their scientific endeavors. The provided experimental protocols and interpretation guidelines serve as a practical resource for scientists and professionals in the field.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-Bromo-9-phenyl-9H-carbazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-bromo-9-phenyl-9H-carbazole. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this important carbazole derivative. The guide is structured to provide not only theoretical understanding but also actionable experimental protocols and data interpretation strategies.

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic building block in the development of advanced materials and potential therapeutic agents. The carbazole core, with its unique electronic properties, is a prevalent motif in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. The strategic placement of a bromine atom at the C1 position and a phenyl group at the N9 position significantly influences the molecule's steric and electronic characteristics, making precise structural verification paramount for its application. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure.

Predicted NMR Spectroscopic Data of this compound

Predicted ¹H NMR Chemical Shift Data

The introduction of an electron-withdrawing bromine atom at the C1 position is expected to induce a downfield shift for the adjacent protons, most notably H-2 and H-8.

| Proton | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Predicted J-coupling (Hz) |

| H-2 | 7.50 - 7.60 | d | ~8.0 |

| H-3 | 7.30 - 7.40 | t | ~7.5 |

| H-4 | 7.45 - 7.55 | d | ~8.0 |

| H-5 | 7.25 - 7.35 | d | ~8.0 |

| H-6 | 7.15 - 7.25 | t | ~7.5 |

| H-7 | 7.35 - 7.45 | t | ~7.5 |

| H-8 | 8.10 - 8.20 | d | ~7.8 |

| Phenyl-H (ortho) | 7.60 - 7.70 | m | |

| Phenyl-H (meta, para) | 7.40 - 7.50 | m |

Predicted ¹³C NMR Chemical Shift Data

The deshielding effect of the bromine atom will be most pronounced on the directly attached carbon, C-1. The other carbon signals are predicted based on the known values for 9-phenylcarbazole and the expected substituent effects.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 | 112.0 - 115.0 |

| C-2 | 122.0 - 124.0 |

| C-3 | 120.0 - 122.0 |

| C-4 | 127.0 - 129.0 |

| C-4a | 123.0 - 125.0 |

| C-4b | 121.0 - 123.0 |

| C-5 | 120.0 - 122.0 |

| C-6 | 126.0 - 128.0 |

| C-7 | 110.0 - 112.0 |

| C-8 | 120.0 - 122.0 |

| C-8a | 140.0 - 142.0 |

| C-9a | 139.0 - 141.0 |

| Phenyl C (ipso) | 137.0 - 139.0 |

| Phenyl C (ortho) | 127.0 - 129.0 |

| Phenyl C (meta) | 129.0 - 131.0 |

| Phenyl C (para) | 128.0 - 130.0 |

Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution, unambiguous NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral overlap and misinterpretation from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common and effective choice for carbazole derivatives. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of solvents may be employed.

-

Concentration: For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

Recommended NMR Instrument Parameters (400 MHz Spectrometer)

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

-

Acquisition Time: 2-4 seconds to ensure adequate resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans usually provide an excellent signal-to-noise ratio for a sample of this concentration.

-

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Referencing: Use the solvent peak (e.g., CDCl₃ at 77.16 ppm) as the internal reference.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a systematic workflow for the NMR analysis of this compound, ensuring a comprehensive and validated structural elucidation.

Caption: A logical workflow for the NMR-based structural validation of this compound.

Data Interpretation: A Field-Proven Approach

The interpretation of the NMR spectra of this compound requires a systematic approach, integrating the analysis of chemical shifts, coupling constants, and integration.

¹H NMR Spectrum Interpretation

-

Aromatic Region (7.0 - 8.5 ppm): This region will contain all the proton signals. The protons on the carbazole core and the phenyl ring will exhibit distinct multiplets.

-

Downfield Protons: The proton at the C-8 position is expected to be the most downfield signal due to its proximity to the carbazole nitrogen and the steric influence of the phenyl group. The bromine at C-1 will also cause a downfield shift for the adjacent H-2 proton.

-

Coupling Patterns: The protons on the carbazole core will exhibit characteristic ortho- and meta-couplings. For example, H-2 will be a doublet due to coupling with H-3, while H-3 will be a triplet due to coupling with both H-2 and H-4. The phenyl protons will likely appear as complex multiplets.

-

Integration: The relative integration of the signals will confirm the number of protons in each environment (e.g., the phenyl protons should integrate to 5H relative to the 7H of the carbazole core).

¹³C NMR Spectrum Interpretation

-

Signal Count: A total of 18 signals are expected, although some may overlap, particularly in the aromatic region.

-

Quaternary Carbons: The signals for the quaternary carbons (C-1, C-4a, C-4b, C-8a, C-9a, and the ipso-carbon of the phenyl ring) will typically be of lower intensity.

-

Bromine-Substituted Carbon: The C-1 carbon, directly attached to the bromine atom, is expected to be significantly shifted compared to the unsubstituted carbazole.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all proton and carbon signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the spin systems within the carbazole and phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

The following diagram illustrates the key correlations that would be expected in an HMBC spectrum, which are instrumental in confirming the substitution pattern.

Caption: Expected key HMBC correlations for this compound.

Conclusion

The NMR spectroscopic analysis of this compound provides a definitive method for its structural characterization. By combining high-quality data acquisition with a systematic interpretation of ¹H and ¹³C NMR spectra, and employing advanced 2D NMR techniques when necessary, researchers can confidently validate the structure of this important molecule. This guide provides the foundational knowledge and practical protocols to achieve this with scientific rigor and integrity.

References

1-Bromo-9-phenyl-9H-carbazole mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-9-phenyl-9H-carbazole

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of this compound, a compound of interest in materials science and pharmaceutical research. Leveraging foundational principles of electron ionization mass spectrometry (EI-MS), this document elucidates the characteristic fragmentation pathways, offering researchers a predictive framework for identifying and characterizing this molecule and its analogues. The guide details a standard analytical protocol, explains the causal mechanisms behind observed fragmentation patterns, and presents the data in a clear, actionable format for professionals in drug development and scientific research.

Introduction: The Analytical Imperative

This compound belongs to the carbazole family, a class of heterocyclic aromatic compounds widely utilized as building blocks in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as scaffolds in medicinal chemistry.[1] The precise substitution pattern on the carbazole core, including the presence and position of halogen and aryl groups, critically dictates the molecule's physicochemical properties.

Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is an indispensable tool for confirming the molecular structure of such synthesized compounds.[2] The high energy imparted during EI induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4] Understanding these fragmentation pathways is not merely an academic exercise; it is essential for unambiguous structure confirmation, impurity profiling, and metabolite identification. This guide provides a predictive analysis of the fragmentation of this compound based on established chemical principles.

Experimental Methodology: A Self-Validating Protocol

The analysis of a semi-volatile, thermally stable aromatic compound like this compound is ideally performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. This choice is predicated on the need for both chromatographic separation from potential isomers or impurities and the generation of a detailed, structurally informative fragmentation pattern.[3]

Recommended GC-MS Protocol

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a high-purity solvent such as dichloromethane or toluene.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) to prevent column overloading. The injector temperature should be set to 280°C to ensure rapid volatilization.

-

Gas Chromatography:

-

Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms or equivalent) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy level ensures extensive fragmentation and allows for comparison with established spectral libraries.[2][3]

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.

-

The workflow for this analytical approach is visualized below.

References

A Technical Guide to the Photophysical Properties of 1-Bromo-9-phenyl-9H-carbazole: A Molecule of Interest in Organic Electronics

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Bromo-9-phenyl-9H-carbazole, a halogenated aromatic compound with significant potential in the field of organic electronics. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related carbazole derivatives, theoretical principles, and established experimental protocols to offer a robust framework for its characterization and application. This guide is intended for researchers, chemists, and materials scientists engaged in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs), particularly those leveraging Thermally Activated Delayed Fluorescence (TADF) and room temperature phosphorescence phenomena.

Introduction: The Significance of Functionalized Carbazoles

Carbazole-based organic compounds are foundational materials in the field of optoelectronics. Their inherent properties, including high thermal stability, excellent hole-transporting capabilities, and a tunable electronic structure, make them ideal candidates for a variety of applications, most notably in OLEDs.[1] The strategic functionalization of the carbazole core, for instance, through the introduction of a phenyl group at the 9-position and a bromine atom, can significantly modulate its photophysical characteristics.[2] The phenyl group influences the solubility and charge transport properties, while the heavy bromine atom is known to enhance spin-orbit coupling, a critical factor for promoting intersystem crossing and enabling phosphorescence.[3]

This compound, in particular, is a molecule of interest due to the potential interplay between its electronic structure and the heavy-atom effect, which could lead to interesting emissive properties, including TADF or persistent room temperature phosphorescence (pRTP).[2] This guide will explore the theoretical underpinnings of its expected photophysical behavior and provide detailed methodologies for its empirical validation.

Synthesis and Structural Characterization

The synthesis of this compound can be approached through several established synthetic routes for N-arylcarbazoles. A common and effective method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 1-bromocarbazole with bromobenzene.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1-bromocarbazole, iodobenzene (as an alternative to bromobenzene for higher reactivity), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide) in a dry solvent such as toluene or xylene.

-

Reaction Execution: Heat the reaction mixture to reflux for a period of 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove the base and other inorganic byproducts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight and elemental composition.

Core Photophysical Properties: A Theoretical and Comparative Overview

Due to the scarcity of direct experimental data for this compound, we will discuss its expected photophysical properties based on the well-understood behavior of related 9-phenyl-carbazole derivatives and the influence of bromine substitution.

Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound in a dilute solution (e.g., dichloromethane or toluene) is expected to exhibit characteristic bands arising from π-π* transitions within the carbazole and phenyl moieties. Based on studies of similar carbazole derivatives, strong absorption bands are anticipated in the UV region, likely between 280 nm and 350 nm.[4] The introduction of the bromine atom is not expected to cause a significant shift in the main absorption bands compared to the parent 9-phenyl-carbazole.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, dichloromethane) with an absorbance value below 0.1 at the wavelength of maximum absorption to avoid inner filter effects.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm), using a cuvette containing the pure solvent as a reference. The resulting spectrum will plot absorbance versus wavelength.

Emission Spectroscopy (Photoluminescence)

The emission properties of this compound are of particular interest. The molecule has the potential to exhibit both fluorescence and phosphorescence.

-

Fluorescence: This is the spin-allowed emission from the first excited singlet state (S₁) to the ground state (S₀). For carbazole derivatives, fluorescence is typically observed in the near-UV to blue region of the spectrum.

-

Phosphorescence: Due to the presence of the bromine atom, which enhances spin-orbit coupling, intersystem crossing (ISC) from the S₁ state to the triplet state (T₁) is expected to be more efficient.[3] This could lead to observable phosphorescence, which is the spin-forbidden emission from the T₁ state to the S₀ state. Phosphorescence is typically red-shifted compared to fluorescence and has a much longer lifetime.[5] Studies on bromophenyl-carbazole materials have shown the potential for bright and persistent room temperature phosphorescence.[2]

Experimental Protocol: Photoluminescence Spectroscopy

-

Sample Preparation: Prepare a dilute, degassed solution of the compound in a suitable solvent. Degassing (e.g., by freeze-pump-thaw cycles) is crucial to minimize quenching of the triplet state by oxygen, which is essential for observing phosphorescence.

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).

-

Fluorescence Measurement: Excite the sample at a wavelength of maximum absorption and record the emission spectrum.

-

Phosphorescence Measurement: To measure phosphorescence, a time-gated detection approach is necessary to separate the long-lived phosphorescence from the short-lived fluorescence. This involves using a pulsed excitation source and introducing a delay before starting the emission data acquisition. Low-temperature measurements (e.g., at 77 K in a frozen solvent matrix) can also be performed to enhance phosphorescence intensity by reducing non-radiative decay pathways.

Quantitative Photophysical Parameters

To fully characterize the emissive properties of this compound, it is essential to determine its photoluminescence quantum yield and excited-state lifetime.

Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ) is a measure of the efficiency of the emission process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6]

| Parameter | Description | Expected Range for Carbazole Derivatives |

| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process. | 0.1 - 0.9 (highly dependent on substitution) |

| Phosphorescence Quantum Yield (ΦP) | Efficiency of the phosphorescence process. | Can be significant in the presence of heavy atoms. |

Experimental Protocol: Relative Photoluminescence Quantum Yield Measurement

The relative method is a widely used technique that compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7]

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[6]

Excited-State Lifetime (τ)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Fluorescence lifetimes are typically in the nanosecond range, while phosphorescence lifetimes can range from microseconds to seconds.[5]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival time of the first emitted photon at the detector is recorded. This process is repeated many times, and a histogram of the arrival times is built up, which represents the decay of the fluorescence intensity over time.

-

Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

For measuring longer-lived phosphorescence, time-gated techniques or transient absorption spectroscopy can be employed.

Excited State Dynamics and Potential Applications

The interplay between the singlet and triplet excited states in this compound is key to its potential applications.

Jablonski Diagram

The photophysical processes occurring in this compound can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to directly observe the excited states and their decay dynamics. Following photoexcitation, the formation and decay of the S₁ and T₁ states can be monitored by probing the changes in absorption of the sample with a second, time-delayed light pulse.[8] This technique can provide crucial information on the rates of intersystem crossing and other non-radiative decay processes.

Potential Applications in OLEDs

The photophysical properties of this compound make it a promising candidate for use in OLEDs.

-

Host Material: Its high triplet energy, a characteristic of many carbazole derivatives, could make it a suitable host material for phosphorescent or TADF emitters, facilitating efficient energy transfer to the guest molecules.

-

TADF Emitter: If the energy gap between the S₁ and T₁ states (ΔEST) is small enough, the molecule could exhibit TADF. In this process, triplet excitons can be converted back to singlet excitons through reverse intersystem crossing (RISC), which then contribute to light emission, potentially leading to very high internal quantum efficiencies in OLEDs.

-

Phosphorescent Emitter: The enhanced phosphorescence due to the bromine atom could allow its use as a heavy-atom-containing phosphorescent emitter, although the efficiency at room temperature would need to be carefully evaluated.

Conclusion

This compound stands as a molecule with significant untapped potential in the realm of organic electronics. While direct experimental photophysical data remains to be published, this guide has provided a comprehensive theoretical and comparative framework for its properties. The strategic placement of the bromine atom is anticipated to induce significant changes in its excited-state dynamics, potentially leading to efficient phosphorescence or TADF. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to fully characterize this promising material and unlock its potential for next-generation OLEDs and other optoelectronic devices. Further experimental and computational investigations are highly encouraged to fully elucidate the rich photophysical behavior of this intriguing carbazole derivative.

References

- 1. Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 6. edinst.com [edinst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Bromo-9-phenyl-9H-carbazole in Organic Solvents

Introduction

1-Bromo-9-phenyl-9H-carbazole is a halogenated aromatic heterocyclic compound with significant potential in the fields of organic electronics, medicinal chemistry, and materials science. As an intermediate, its utility in synthesizing advanced materials for applications such as organic light-emitting diodes (OLEDs) is noteworthy.[1][2][3][4] The precise control of reaction conditions, purification, and device fabrication often hinges on a thorough understanding of its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The overall process of dissolution involves the breaking of intermolecular forces in both the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions.

For this compound, a large, relatively nonpolar molecule, several factors influence its solubility:

-

Molecular Structure: The carbazole core is a large, rigid aromatic system, which is inherently hydrophobic. The presence of the phenyl group further contributes to its nonpolar character.

-

Polarity: While the molecule is predominantly nonpolar, the nitrogen atom in the carbazole ring and the bromine substituent introduce some degree of polarity.

-

Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the organic solvent will all play a crucial role in its ability to dissolve this compound.

-

Temperature: The solubility of most solid organic compounds, including carbazole derivatives, tends to increase with rising temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Based on the structure of this compound and the known solubility of the parent compound, carbazole, it is expected to exhibit good solubility in a range of organic solvents. Carbazole itself is more soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), as well as in non-polar aromatic solvents such as toluene and benzene.[6]

Predicted Solubility Profile

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can interact with the polarizable carbazole ring system and the polar C-Br and C-N bonds. DMF has been shown to be an effective solvent for carbazole due to hydrogen bonding between the carbazole N-H and DMF.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to form hydrogen bonds may be less effective with the N-substituted carbazole compared to the parent compound. However, their overall polarity should still allow for reasonable solubility. The solubility of N-ethylcarbazole has been demonstrated in various alcohols.[7] |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the carbazole and phenyl rings of the solute. Carbazole shows good solubility in these solvents.[6] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The lack of polarity and specific interactions with the solute will likely result in lower solubility compared to aromatic or polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are good at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low polarity, which is compatible with the large nonpolar structure of the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid organic compound.

Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Spatula

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Analysis:

-

UV-Vis Spectroscopy: If this compound has a distinct UV-Vis absorbance, prepare a series of standard solutions of known concentrations to create a calibration curve. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Prepare a calibration curve using standard solutions. Inject the diluted sample and determine its concentration.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Interpreting Solubility Data

The obtained solubility data will provide valuable insights for various applications:

-

Reaction Chemistry: The choice of solvent for synthesizing or modifying this compound will be guided by its solubility. Higher solubility allows for more concentrated reaction mixtures, potentially leading to faster reaction rates and higher yields.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Materials Processing: For applications in organic electronics, the solubility of this compound in solution-processable solvents is critical for fabricating thin films and devices.

-

Drug Development: In medicinal chemistry, solubility in both aqueous and organic media is a key parameter that influences bioavailability and formulation strategies.

Safety Considerations

This compound is a chemical compound that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its structural characteristics and the behavior of related carbazole compounds suggest good solubility in a range of common organic solvents. This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound with a high degree of accuracy. The detailed protocol and discussion on the interpretation of solubility data will empower scientists to optimize their experimental designs, leading to advancements in the various fields where this versatile molecule finds application.

References

- 1. 1-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromo-9H-carbazole | 16807-11-7 [chemicalbook.com]

- 3. 1-Bromo-9H-carbazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

Buchwald-Hartwig amination for 9-phenylcarbazole synthesis

An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of 9-Phenylcarbazole

Abstract

This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of 9-phenylcarbazole, a critical building block in materials science and pharmaceutical development. 9-Phenylcarbazole and its derivatives are foundational components in organic light-emitting diodes (OLEDs) and serve as key pharmacophores in drug discovery.[1][2] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanism, a rationale for the selection of critical reaction components, detailed experimental protocols, and robust troubleshooting strategies. It is designed for researchers, chemists, and process development professionals seeking to master this powerful carbon-nitrogen bond-forming methodology.

Introduction: The Need for a Modern Synthetic Approach

The N-arylation of carbazole to form 9-phenylcarbazole is a cornerstone transformation for accessing a class of high-performance organic materials and biologically active molecules.[2] Historically, this was often accomplished via the Ullmann condensation, a copper-catalyzed reaction notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[2]

The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized C-N cross-coupling.[3] This methodology offers a milder, more efficient, and significantly more versatile alternative, characterized by its broad substrate scope, high functional group tolerance, and superior yields under more benign conditions.[2][4] This guide focuses exclusively on the application of this transformative reaction for the robust synthesis of 9-phenylcarbazole.

The Mechanistic Core: Unraveling the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined, palladium-mediated catalytic cycle. A thorough understanding of this mechanism is not merely academic; it is the foundation for rational catalyst selection, condition optimization, and effective troubleshooting. The cycle proceeds through three fundamental stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][5]

-

Oxidative Addition : The cycle initiates with the active Pd(0) catalyst. This species undergoes oxidative addition into the carbon-halogen bond of the aryl halide (e.g., bromobenzene). This step, often the rate-determining one, cleaves the C-Br bond and forms a Pd(II) intermediate.[2][6][7]

-

Amine Coordination & Deprotonation : The carbazole substrate then coordinates to the Pd(II) center. In the presence of a base, the acidic N-H proton of carbazole is removed, yielding a palladium-amido complex.[2]

-

Reductive Elimination : This is the final, product-forming step. The aryl group and the carbazolyl moiety are eliminated from the palladium center, forming the desired C-N bond of 9-phenylcarbazole. This step regenerates the active Pd(0) catalyst, which then re-enters the cycle.[2][3]

A Guide to Rational Component Selection

The success of the synthesis hinges on the judicious selection of each component. The interplay between the palladium source, ligand, base, and solvent dictates reaction efficiency, yield, and purity.

Palladium Source: The Engine of the Reaction

While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) state.[8] A more modern and reliable approach involves using a stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or employing advanced, air-stable palladium precatalysts.[2][4]

Buchwald Precatalysts (Generations 1-6): These are specially designed, air- and moisture-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to a base. Their advantages include:

-

Reliability: Consistent and reproducible generation of the active catalyst.

-

Purity: Newer generations (G4, G6) are designed to avoid the formation of carbazole as a byproduct from the precatalyst itself, which can complicate purification and, in some cases, inhibit the reaction.[9][10]

-

Efficiency: They often allow for lower catalyst loadings and milder reaction conditions.

The Ligand: The Key to Reactivity and Selectivity

The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the N-arylation of carbazole, bulky, electron-rich phosphine ligands are paramount.

-

Early Ligands: First-generation systems used ligands like P(o-tolyl)₃. Bidentate phosphines like BINAP later expanded the reaction's scope.[3]

-

Modern Ligands: The breakthrough came with the development of sterically hindered dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, tBuXPhos ) and ferrocene-derived ligands.[3]

The rationale for their effectiveness is twofold:

-

Steric Bulk: The large size of these ligands promotes the final reductive elimination step, accelerating product formation and preventing catalyst decomposition pathways.

-

Electron-Rich Nature: The electron-donating character of the ligand makes the palladium center more electron-rich, which in turn facilitates the initial, often rate-limiting, oxidative addition step.

The Base: The Proton Abstractor

The base's primary role is to deprotonate the N-H of carbazole (pKa ≈ 19.9 in DMSO), making it a competent nucleophile for the palladium center.[10] The choice of base is a balance between reactivity and substrate compatibility.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for its strength and non-nucleophilic nature. Lithium hexamethyldisilazide (LHMDS) is another powerful option.[11]

-

Weaker Inorganic Bases: For substrates sensitive to strongly basic conditions, weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be successfully employed, often in combination with more active catalyst systems.[1][5]

The Solvent: The Reaction Medium

The ideal solvent should be anhydrous, non-reactive, and capable of solubilizing all reaction components at the target temperature.

-

Common Choices: Aprotic, non-polar solvents like toluene, xylene, and 1,4-dioxane are most frequently used.[1][12]

-

Critical Consideration: The rigorous exclusion of oxygen and water is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions. Therefore, solvents must be thoroughly degassed, and the reaction must be run under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols and Comparative Data

The following section provides a representative experimental protocol and a comparative data table to guide laboratory practice.

Representative Protocol: Synthesis of 9-Phenylcarbazole

This protocol utilizes a common and effective Pd₂(dba)₃ / tri-tert-butylphosphine catalyst system.[1][4]

Materials:

-

9H-Carbazole (1.0 eq)

-

Bromobenzene (1.2-1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1 mol%)

-

Tri-tert-butylphosphine (e.g., 4 mol% as a 1.0 M solution in toluene)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

18-Crown-6 (0.1 eq, optional phase-transfer catalyst)

-

Anhydrous Xylene

Procedure:

-

Inert Atmosphere Setup: To an oven-dried round-bottom or Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium source, base, and crown ether (if used). Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst-Ligand Premixing: Add anhydrous xylene via syringe. Then, add the tri-tert-butylphosphine solution. Stir the resulting mixture at room temperature for approximately 20 minutes.

-

Addition of Reactants: Sequentially add the 9H-carbazole and bromobenzene to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield 9-phenylcarbazole as a white solid.

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and are often air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.[1]

-

Organic solvents like xylene and toluene are flammable. Use appropriate safety measures to avoid ignition sources.[1]

-

Bases like potassium carbonate can be irritants. Avoid skin and eye contact.[1]

Comparative Table of Reaction Conditions

The choice of catalyst system significantly impacts reaction outcomes. The following table summarizes various reported conditions for the N-arylation of carbazole, providing a valuable reference for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | K₂CO₃ (1.5) | Xylene | Reflux | 18 | 98 | [1][4] |

| Pd(OAc)₂ (1.0) | XPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 24 | >95 (conv.) | [12] |

| Pd₂(dba)₃ (2.5) | tBu-SPhos (5.0) | LiOtBu (1.2) | Toluene | 100 | 24 | 93 | [11] |

| Pd₂(dba)₃ (0.5) | IPr*OMe (1.0) | LiHMDS (1.2) | Toluene | 100 | 24 | 83 | [11] |

| Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (1.4) | Toluene | 110 | 24 | High | [2] |

Note: Yields and conversions are highly dependent on the specific substrates and purity of reagents.

Troubleshooting and Byproduct Mitigation

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for consistent success.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Oxygen contamination; impure reagents; inappropriate palladium source. | Ensure all reagents are pure and solvents are rigorously degassed. Use a reliable precatalyst. Maintain a strict inert atmosphere throughout the reaction. |

| Suboptimal Ligand/Base: Ligand is not bulky/electron-rich enough; base is too weak. | Switch to a more effective biaryl phosphine ligand (e.g., XPhos). Use a stronger base like NaOtBu or LiHMDS, provided the substrate is stable. | |

| Low Temperature: Insufficient thermal energy to overcome the activation barrier. | Optimize the reaction temperature. While high temperatures can cause decomposition, some systems require heating to 100-110 °C for a reasonable rate. | |

| Significant Byproducts | Aryl Halide Homocoupling (e.g., Biphenyl): Often promoted by catalyst decomposition or the presence of oxygen. | Ensure an oxygen-free environment. Use of bulky, electron-rich ligands that favor the desired C-N reductive elimination over side reactions can suppress homocoupling. |

| Carbazole Homocoupling: Can occur at high temperatures. | Use a slight excess of the aryl halide to favor the cross-coupling pathway.[4] |

Conclusion

The Buchwald-Hartwig amination stands as a premier method for the synthesis of 9-phenylcarbazole. Its operational simplicity, mild conditions, and high efficiency have rendered harsher, traditional methods largely obsolete for this transformation. By understanding the core mechanism and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably and efficiently access this vital molecular scaffold. The continued evolution of ligands and precatalysts promises to further enhance the utility of this reaction, enabling its application in increasingly complex and demanding synthetic challenges in both academic and industrial settings.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Ullmann Condensation for N-Arylation of Carbazoles

Abstract

The N-arylation of carbazoles is a cornerstone transformation in modern organic synthesis, yielding high-value compounds essential for pharmaceuticals, organic electronics, and advanced materials.[1] Among the synthetic methodologies available, the copper-catalyzed Ullmann condensation remains a robust and versatile strategy for forging the critical C–N bond between a carbazole nucleus and an aryl halide.[1] This guide provides an in-depth analysis of the Ullmann N-arylation of carbazoles, moving beyond traditional protocols to explore the mechanistic intricacies, the pivotal role of ligands in creating milder and more efficient systems, and practical, field-proven strategies for reaction optimization and troubleshooting. We present detailed experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals to successfully implement and adapt this vital reaction.

Introduction: The Enduring Importance of N-Arylcarbazoles and the Ullmann Reaction

The carbazole scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. When functionalized with an aryl group at the nitrogen atom, the resulting N-arylcarbazoles exhibit a wide range of applications, from potent pharmaceuticals to hole-transporting materials in organic light-emitting diodes (OLEDs).

Historically, the synthesis of these compounds via the Ullmann condensation required harsh reaction conditions, often involving high temperatures (over 200 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[1][2] These classical conditions limited the reaction's scope and functional group tolerance. The modern era of the Ullmann reaction, however, has been defined by the development of ligand-accelerated catalysis. The addition of specific ligands to the copper catalyst dramatically improves reaction efficiency, allowing for lower temperatures, reduced catalyst loadings, and a significantly broader substrate scope, making it an indispensable tool in the synthetic chemist's arsenal.[1][3]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the reaction mechanism is critical for rational optimization. While the precise mechanism can be complex, a generally accepted catalytic cycle for the modern, ligand-assisted Ullmann N-arylation of carbazoles is illustrated below.[4] This cycle is a departure from older proposals and is supported by extensive mechanistic and kinetic studies.[5]

The cycle involves three primary stages:

-

Formation of the Copper(I)-Carbazolide Complex: The reaction initiates with the deprotonation of carbazole by a base (e.g., K₂CO₃, K₃PO₄) to form a carbazolide anion. This anion then coordinates with a ligand-bound Cu(I) species to generate the key copper(I)-carbazolide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex. This is often the rate-determining step and results in a transient, high-valent Cu(III) intermediate.[4][6]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forges the desired C–N bond to yield the N-arylcarbazole product and regenerates the active, ligand-bound Cu(I) catalyst, allowing the cycle to continue.[6]

Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann N-arylation.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Ullmann N-arylation hinges on the careful selection of four key components: the copper source, the ligand, the base, and the solvent.

The Copper Source

Copper(I) salts are most commonly used as the precatalyst, with CuI being a frequent choice due to its stability and reactivity.[1] While historically, stoichiometric amounts of copper powder were used, modern protocols employ catalytic amounts (typically 1-10 mol%). The active species is believed to be Cu(I), and if Cu(II) salts are used, they are thought to be reduced in situ to Cu(I) for the catalytic cycle to proceed.[5]

The Ligand: The Key to Modern Ullmann Reactions

The ligand is arguably the most critical factor in modern Ullmann condensations. It stabilizes the copper catalyst, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination, thereby allowing for significantly milder reaction conditions.[1]

Commonly employed ligand classes include:

-

Diamines: Simple, inexpensive chelating ligands like 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are highly effective.[1][3] They form stable complexes with copper, preventing catalyst deactivation and promoting high yields.[5]

-

Amino Acids: L-proline and its derivatives have emerged as powerful, environmentally benign ligands.[4][7] They are particularly effective in promoting the coupling of a wide range of substrates.

-

Phosphines: While more commonly associated with palladium catalysis, certain phosphine ligands have also been adapted for copper-catalyzed systems.

The choice of ligand can profoundly impact reaction efficiency, as shown in the comparative data below.

| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| None (Classical) | Cu (stoichiometric) | K₂CO₃ | Nitrobenzene | >200 | Moderate | [1] |

| 1,10-Phenanthroline | CuI (5 mol%) | KOH | DME/H₂O | 95 | 90+ | [8] |

| L-Proline | CuI (10 mol%) | K₂CO₃ | DMSO | 90 | High | [4] |

| 1-Methyl-imidazole | CuCl (low loading) | t-BuOLi | Toluene | 110 | High | [9][10] |

Table 1: Comparison of different ligands and conditions for the N-arylation of carbazole.

The Base

The base plays the crucial role of deprotonating the carbazole N-H bond to generate the active nucleophile. The choice of base must be tuned to the acidity of the N-H bond and the reactivity of the aryl halide.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common, reliable, and cost-effective bases for this transformation.[1][4] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its greater solubility and the higher reactivity of the cesium carbazolide salt, but it is also more expensive.

-

Phosphates (K₃PO₄): A stronger base than carbonates, K₃PO₄ is often used for less reactive aryl halides (e.g., aryl chlorides) or more sterically hindered substrates.[1][11]

-

Alkoxides (t-BuOLi): Strong bases like lithium tert-butoxide can significantly accelerate the reaction, enabling completion in just a few hours in some systems.[9]

The Solvent

The solvent must be capable of solubilizing the reactants and withstanding the required reaction temperature. High-boiling polar aprotic solvents are typical.

-

DMSO, DMF, NMP: These solvents are excellent choices for their high boiling points and ability to dissolve the various reaction components.[1][4]

-

Dioxane, Toluene: These less polar solvents are also frequently used, particularly in systems with highly effective ligands that allow for lower reaction temperatures.[1][11]

-

"On Water" Protocols: Recent innovations have demonstrated that Ullmann-type couplings can be effectively performed in aqueous media, offering a greener and more sustainable approach.[7][12]

Experimental Protocol: A Validated Ligand-Accelerated N-Arylation

This section provides a detailed, self-validating protocol for a representative ligand-accelerated Ullmann condensation, based on established and reliable methodologies.[1][4]

Reaction: N-Arylation of Carbazole with Iodobenzene.

Materials:

-

Carbazole (1.0 mmol, 1.0 eq)

-

Iodobenzene (1.2 mmol, 1.2 eq)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

1,10-Phenanthroline (0.10 mmol, 10 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure: